molecular formula C25H46N6O7 B12516647 L-Valinamide, O-(N-acetyl-L-valyl-L-valyl)-L-seryl-L-valyl- CAS No. 675145-20-7

L-Valinamide, O-(N-acetyl-L-valyl-L-valyl)-L-seryl-L-valyl-

Cat. No.: B12516647
CAS No.: 675145-20-7
M. Wt: 542.7 g/mol
InChI Key: JXNZADFVRWAEQR-HVTWWXFQSA-N
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Description

L-Valinamide, O-(N-acetyl-L-valyl-L-valyl)-L-seryl-L-valyl- is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valinamide, O-(N-acetyl-L-valyl-L-valyl)-L-seryl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated peptide synthesizers to streamline the process.

Chemical Reactions Analysis

Types of Reactions

L-Valinamide, O-(N-acetyl-L-valyl-L-valyl)-L-seryl-L-valyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the serine residue, potentially forming a hydroxyl group.

    Reduction: Reduction reactions can target any disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents under controlled pH and temperature.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated peptides, while substitution can produce peptide analogs with different amino acid sequences.

Scientific Research Applications

L-Valinamide, O-(N-acetyl-L-valyl-L-valyl)-L-seryl-L-valyl- has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the production of high-purity peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of L-Valinamide, O-(N-acetyl-L-valyl-L-valyl)-L-seryl-L-valyl- involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • L-Valinamide, N-acetyl-L-valyl-L-valyl-L-valyl-L-valyl-D-prolylglycyl-L-valyl-L-valyl-L-valyl-
  • N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-N-methyl-L-valinamide

Uniqueness

L-Valinamide, O-(N-acetyl-L-valyl-L-valyl)-L-seryl-L-valyl- is unique due to its specific sequence and structure, which confer distinct biochemical properties. Its combination of multiple valine residues and a serine residue, along with an acetyl group, differentiates it from other peptides with similar sequences but different functional groups or amino acid compositions.

Properties

CAS No.

675145-20-7

Molecular Formula

C25H46N6O7

Molecular Weight

542.7 g/mol

IUPAC Name

[(2S)-2-amino-3-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl] (2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C25H46N6O7/c1-11(2)17(21(27)33)29-24(36)19(13(5)6)30-22(34)16(26)10-38-25(37)20(14(7)8)31-23(35)18(12(3)4)28-15(9)32/h11-14,16-20H,10,26H2,1-9H3,(H2,27,33)(H,28,32)(H,29,36)(H,30,34)(H,31,35)/t16-,17-,18-,19-,20-/m0/s1

InChI Key

JXNZADFVRWAEQR-HVTWWXFQSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](COC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)N

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(COC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)N

Origin of Product

United States

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